N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide
Description
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-11-5-6-12(2)16(9-11)27-14(4)19(25)23-18-13(3)22-17-8-7-15(21)10-24(17)20(18)26/h5-10,14H,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOHWPLSGMQUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide is a complex organic compound that has garnered attention in various fields of biological research. Its unique structure, featuring a pyrido[1,2-a]pyrimidine core and a phenoxy group, suggests potential biological activities including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is CHClNO, with a molecular weight of approximately 349.72 g/mol. The presence of chlorine and various functional groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is believed to involve the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways that affect cell growth and proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Case Study 1 : In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC values ranged from 5 to 15 µM, indicating potent activity against these malignancies .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HCT116 (Colon Cancer) | 12 |
| A549 (Lung Cancer) | 8 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Case Study 2 : Testing against a panel of bacterial strains revealed significant antibacterial activity. The minimum inhibitory concentrations (MICs) were determined for various pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrido[1,2-a]pyrimidine Core : Cyclization reactions yield the core structure.
- Functionalization : Subsequent reactions introduce the chloro and phenoxy groups.
Pharmacological Studies
Pharmacological evaluations have shown that this compound can induce apoptosis in cancer cells through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrido[1,2-a]pyrimidinone core differs from other fused heterocycles in the evidence:
- Compound 24 (): Features a pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone core with a thiophene ring instead of a pyridine ring.
- Compounds m, n, o (): Contain tetrahydropyrimidin-1(2H)-yl groups but lack the fused pyrido-pyrimidinone system. Their structural complexity arises from stereochemical diversity and additional hydroxyl/diphenyl groups, which may influence solubility and metabolic stability .
Substituent Analysis
- Halogen vs.
- Phenoxypropanamide vs. Acetamide: The 2-(2,5-dimethylphenoxy)propanamide side chain in the target compound introduces greater conformational flexibility and lipophilicity compared to the rigid acetyl group in Compound 24, which could impact membrane permeability .
Research Findings and Implications
Pharmacological Potential
- Enzyme Inhibition: The pyrido-pyrimidinone core is common in kinase inhibitors (e.g., PI3K/mTOR inhibitors). The chloro substituent may mimic ATP-binding pocket interactions observed in halogen-containing analogs .
- Antimicrobial Activity: Phenoxypropanamide derivatives in exhibit activity against bacterial targets, suggesting the target compound could be optimized for similar applications .
Physicochemical Properties
- Stability : The chloro group may improve metabolic stability relative to methyl or hydroxyl substituents in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
